9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Overview
Description
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a nitrophenyl group and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactionsThe xanthene core is then synthesized and coupled with the furan derivative under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents. The nitrophenyl group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. For instance, in its antimicrobial application, the nitrophenyl group can disrupt bacterial cell walls, leading to cell lysis. In cancer research, the compound can inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring. They exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indoles: Indoles are aromatic heterocyclic compounds with a nitrogen atom. They are known for their wide range of biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE apart is its unique combination of a furan ring and a xanthene core, which provides a distinct set of chemical and biological properties. This combination allows for versatile functionalization and a broad range of applications in various fields.
Properties
IUPAC Name |
9-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-15-16(2)18(30(33)34)8-7-17(15)21-9-10-22(35-21)27-25-19(31)11-28(3,4)13-23(25)36-24-14-29(5,6)12-20(32)26(24)27/h7-10,27H,11-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFCVYSFIICPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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